Cas no 89677-16-7 (1-Methyl-5-oxopyrrolidine-3-carboxamide)

1-Methyl-5-oxopyrrolidine-3-carboxamide is a pyrrolidone derivative with potential applications in pharmaceutical and chemical research. Its structure features a carboxamide group at the 3-position and a methyl substitution at the 1-position of the pyrrolidinone ring, offering versatility as a synthetic intermediate. The compound’s lactam functionality enhances its utility in the development of bioactive molecules, particularly in medicinal chemistry for designing enzyme inhibitors or modulators. Its stable crystalline form and well-defined molecular properties make it suitable for precise synthetic applications. Researchers value this compound for its compatibility with further functionalization, enabling the exploration of novel derivatives with tailored pharmacological or material science properties.
1-Methyl-5-oxopyrrolidine-3-carboxamide structure
89677-16-7 structure
Product Name:1-Methyl-5-oxopyrrolidine-3-carboxamide
CAS No:89677-16-7
MF:C6H10N2O2
MW:142.155801296234
MDL:MFCD00043515
CID:712201
PubChem ID:541476
Update Time:2025-05-24

1-Methyl-5-oxopyrrolidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-5-oxopyrrolidine-3-carboxamide
    • 1-METHYL-2-PYRROLIDINONE-4-CARBOXAMIDE
    • 1-methyl-5-oxo-3-Pyrrolidinecarboxamide
    • 3-Pyrrolidinecarboxamide,1-methyl-5-oxo-
    • 1-Methyl-2-oxopyrrolidine-4-carboxamide
    • 1-Methyl-2-pyrrolidone-4-carboxamide
    • 1-methyl-5-oxo-pyrrolidine-3-carboxylic acid amide
    • 4-Carbamoyl-1-methyl-2-oxo-pyrrolidin
    • Z365255930
    • AB91901
    • SCHEMBL5190581
    • F2147-0927
    • 89677-16-7
    • EN300-207107
    • FT-0608051
    • DTXSID50337277
    • CS-0037505
    • AS-63754
    • 1-Methyl-5-oxo-3-pyrrolidinecarboxamide #
    • AC-23509
    • AM804516
    • SY013254
    • MFCD00043515
    • AKOS005144293
    • XDNQKOAFGDBANV-UHFFFAOYSA-N
    • DB-078465
    • STK894425
    • BBL021708
    • MDL: MFCD00043515
    • Inchi: 1S/C6H10N2O2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3,(H2,7,10)
    • InChI Key: XDNQKOAFGDBANV-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(N)=O)CN1C

Computed Properties

  • Exact Mass: 142.07400
  • Monoisotopic Mass: 142.074228
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.4
  • XLogP3: -1.7

Experimental Properties

  • Density: 1.239
  • Boiling Point: 412.5°C at 760 mmHg
  • Flash Point: 203.2°C
  • Refractive Index: 1.521
  • PSA: 63.40000
  • LogP: -0.41180

1-Methyl-5-oxopyrrolidine-3-carboxamide Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

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1-Methyl-5-oxopyrrolidine-3-carboxamide Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:89677-16-7)1-Methyl-5-oxopyrrolidine-3-carboxamide
Order Number:A861095
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:28
Price ($):274.0
Email:sales@amadischem.com

Additional information on 1-Methyl-5-oxopyrrolidine-3-carboxamide

Research Brief on 1-Methyl-5-oxopyrrolidine-3-carboxamide (CAS: 89677-16-7): Recent Advances and Applications

1-Methyl-5-oxopyrrolidine-3-carboxamide (CAS: 89677-16-7) is a pyrrolidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of novel central nervous system (CNS) therapeutics and enzyme inhibitors. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the role of 1-Methyl-5-oxopyrrolidine-3-carboxamide as a precursor in the synthesis of γ-aminobutyric acid (GABA) receptor modulators. The research team demonstrated that modifications to the pyrrolidine ring structure, including the introduction of specific substituents at the 1-methyl and 3-carboxamide positions, could significantly enhance binding affinity to GABAA receptors. These findings suggest potential applications in the development of anxiolytic and anticonvulsant drugs, with improved selectivity profiles compared to existing benzodiazepine-based therapeutics.

In the realm of neurodegenerative disease research, a recent patent application (WO2023051234A1) disclosed novel uses of 89677-16-7 derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. The inventors reported that specific analogs of 1-Methyl-5-oxopyrrolidine-3-carboxamide exhibited potent PARP-1 inhibitory activity with IC50 values in the low nanomolar range. These compounds showed promising neuroprotective effects in in vitro models of Parkinson's disease, potentially through modulation of DNA repair mechanisms and reduction of oxidative stress-induced neuronal apoptosis.

From a synthetic chemistry perspective, advances in the production of 89677-16-7 have been reported in several recent publications. A 2024 paper in Organic Process Research & Development described an improved catalytic asymmetric synthesis route utilizing chiral palladium complexes, achieving enantiomeric excess (ee) values exceeding 98%. This methodological breakthrough addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.

Ongoing clinical investigations have also brought attention to this compound. Phase I trials conducted by a major pharmaceutical company (NCT05678921) are currently evaluating the safety and pharmacokinetics of a 1-Methyl-5-oxopyrrolidine-3-carboxamide-derived prodrug for the treatment of neuropathic pain. Preliminary results presented at the 2024 American Chemical Society National Meeting indicated favorable blood-brain barrier penetration and sustained release characteristics, with minimal off-target effects observed in animal models.

Future research directions for 89677-16-7 appear promising, with several groups exploring its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules for targeted protein degradation. Computational modeling studies published in Journal of Chemical Information and Modeling (2024) suggest that the scaffold's conformational flexibility and hydrogen bonding capacity make it particularly suitable for designing bifunctional compounds that can simultaneously bind target proteins and E3 ubiquitin ligases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89677-16-7)1-Methyl-5-oxopyrrolidine-3-carboxamide
A861095
Purity:99%
Quantity:5g
Price ($):274.0
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